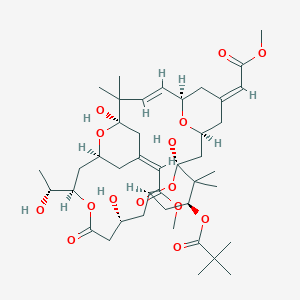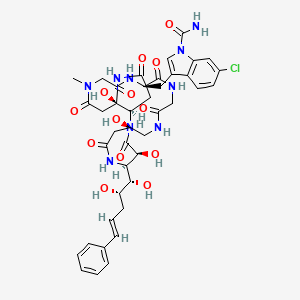![molecular formula C14H20N2O2S B1240871 S-[(Z)-N-hydroxy-C-(4-methylphenyl)carbonimidoyl] 2-(diethylamino)ethanethioate CAS No. 105300-32-1](/img/structure/B1240871.png)
S-[(Z)-N-hydroxy-C-(4-methylphenyl)carbonimidoyl] 2-(diethylamino)ethanethioate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
S-[(Z)-N-hydroxy-C-(4-methylphenyl)carbonimidoyl] 2-(diethylamino)ethanethioate: is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a hydroxy group, a methylphenyl group, and a diethylaminoethanethioate moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of S-[(Z)-N-hydroxy-C-(4-methylphenyl)carbonimidoyl] 2-(diethylamino)ethanethioate typically involves multi-step organic reactions One common approach is to start with the appropriate aromatic amine, such as 4-methylphenylamine, and react it with a suitable carbonyl compound to form the corresponding imine This imine can then be reduced to the amine, which is subsequently reacted with a thioester to introduce the ethanethioate group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
S-[(Z)-N-hydroxy-C-(4-methylphenyl)carbonimidoyl] 2-(diethylamino)ethanethioate can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The imine or carbonyl groups can be reduced to amines or alcohols, respectively.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid (H2SO4) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the imine may produce a secondary amine.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.
Industry: The compound’s unique chemical properties may make it useful in the development of new materials or chemical processes.
作用机制
The mechanism of action of S-[(Z)-N-hydroxy-C-(4-methylphenyl)carbonimidoyl] 2-(diethylamino)ethanethioate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. The diethylamino group may enhance the compound’s solubility and facilitate its transport across cell membranes. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
相似化合物的比较
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Bis(2-ethylhexyl) terephthalate: Another plasticizer with similar applications.
Dichloroaniline: An aniline derivative with different substitution patterns.
Uniqueness
S-[(Z)-N-hydroxy-C-(4-methylphenyl)carbonimidoyl] 2-(diethylamino)ethanethioate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse interactions with other molecules, making it a versatile compound for various scientific applications.
属性
CAS 编号 |
105300-32-1 |
|---|---|
分子式 |
C14H20N2O2S |
分子量 |
280.39 g/mol |
IUPAC 名称 |
S-[(Z)-N-hydroxy-C-(4-methylphenyl)carbonimidoyl] 2-(diethylamino)ethanethioate |
InChI |
InChI=1S/C14H20N2O2S/c1-4-16(5-2)10-13(17)19-14(15-18)12-8-6-11(3)7-9-12/h6-9,18H,4-5,10H2,1-3H3/b15-14- |
InChI 键 |
UBJCWMWSJIHGGU-PFONDFGASA-N |
SMILES |
CCN(CC)CC(=O)SC(=NO)C1=CC=C(C=C1)C |
手性 SMILES |
CCN(CC)CC(=O)S/C(=N\O)/C1=CC=C(C=C1)C |
规范 SMILES |
CCN(CC)CC(=O)SC(=NO)C1=CC=C(C=C1)C |
同义词 |
Dev-B-43 S-(2-(diethylamino)ethyl) alpha-keto-4-methylbenzothiohydroximate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


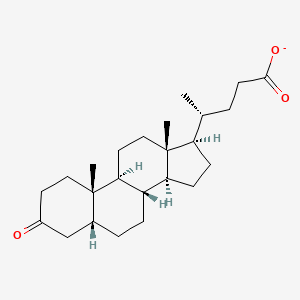

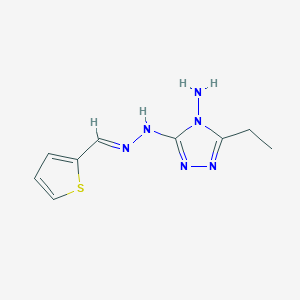
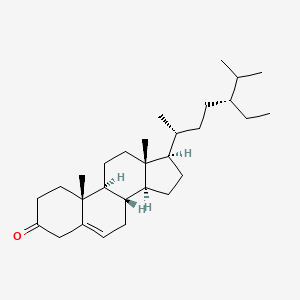
![[(2E,7E)-tetradeca-2,7-dienyl] 4-amino-3-hydroxybenzoate](/img/structure/B1240800.png)
![N-[(3R)-3-(Decanoyloxy)myristoyl]-O-[2-[[(3R)-3-(decanoyloxy)myristoyl]amino]-3-O-[(3R)-3-(decanoyloxy)myristoyl]-4-O-phosphono-2-deoxy-beta-D-glucopyranosyl]-L-serine](/img/structure/B1240802.png)
![[(1R,3R,4R,7R,8R,10Z,12R,14R,16S,17S,18R)-3,4-dihydroxy-7,11,14-trimethyl-2-methylidene-5-oxo-17-propan-2-yl-6-oxatetracyclo[10.7.0.03,8.014,18]nonadec-10-en-16-yl] 3-hydroxy-3,5-dimethylheptanoate](/img/structure/B1240803.png)
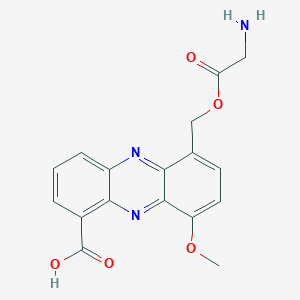
![(2R,3R,4S)-4-Benzo[1,3]dioxol-5-yl-1-[(di-o-tolylmethyl-carbamoyl)-methyl]-2-[4-(2-isopropoxy-ethoxy)-phenyl]-pyrrolidine-3-carboxylic acid; TFA](/img/structure/B1240806.png)
